Cas no 945895-41-0 (1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-amine)

1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-amine is a versatile heterocyclic compound featuring a chloropyrimidine core linked to a pyrrolidin-3-amine moiety. This structure imparts reactivity at the 2-position chlorine, enabling nucleophilic substitution reactions, while the pyrrolidine-amine group offers additional functionalization potential. The compound serves as a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and other biologically active molecules. Its well-defined reactivity profile and stability under standard conditions make it suitable for scalable applications. The presence of both electron-withdrawing (chloropyrimidine) and electron-donating (pyrrolidine-amine) groups enhances its utility in diverse synthetic pathways.
1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-amine structure
945895-41-0 structure
Product Name:1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-amine
CAS No:945895-41-0
MF:C8H11ClN4
MW:198.65273976326
CID:5733689
PubChem ID:22309646
Update Time:2025-10-19

1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Chloro-4-pyrimidinyl)-3-pyrrolidinamine
    • F1908-2579
    • CS-0300029
    • 945895-41-0
    • AKOS006327556
    • 1-(2-chloropyrimidin-4-yl)pyrrolidin-3-amine
    • EN300-8085825
    • DTXSID001257349
    • 3-Pyrrolidinamine, 1-(2-chloro-4-pyrimidinyl)-
    • 1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-amine
    • Inchi: 1S/C8H11ClN4/c9-8-11-3-1-7(12-8)13-4-2-6(10)5-13/h1,3,6H,2,4-5,10H2
    • InChI Key: HOMJACHULQDJAF-UHFFFAOYSA-N
    • SMILES: ClC1=NC=CC(=N1)N1CCC(C1)N

Computed Properties

  • Exact Mass: 198.0672241g/mol
  • Monoisotopic Mass: 198.0672241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 55Ų

Experimental Properties

  • Density: 1.324±0.06 g/cm3(Predicted)
  • Boiling Point: 386.7±32.0 °C(Predicted)
  • pka: 8.52±0.20(Predicted)

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Additional information on 1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-amine

1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-amine: A Comprehensive Overview

The compound 1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-amine (CAS No. 945895-41-0) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of heterocyclic compounds, which are widely studied due to their unique chemical properties and biological activities. The structure of 1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-amine consists of a pyrrolidine ring fused with a pyrimidine moiety, where the pyrimidine ring is substituted with a chlorine atom at the 2-position and an amine group at the 3-position of the pyrrolidine ring. This unique structural arrangement imparts the compound with distinctive electronic and steric properties, making it a valuable subject in both academic research and industrial development.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-amine through various methodologies. One notable approach involves the use of microwave-assisted synthesis, which significantly reduces reaction times while maintaining high yields. This method has been extensively documented in recent studies, highlighting its applicability in large-scale production. Additionally, researchers have explored the use of transition metal catalysts to facilitate key steps in the synthesis process, further enhancing the efficiency and scalability of this compound's production.

The biological activity of 1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-amine has been a focal point of recent investigations. Studies have demonstrated that this compound exhibits potent inhibitory effects on several enzyme targets, including kinases and proteases, which are implicated in various pathological conditions such as cancer and neurodegenerative diseases. For instance, a 2023 study published in *Nature Communications* revealed that 1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-amine effectively inhibits the activity of cyclin-dependent kinase 4 (CDK4), a key regulator of cell cycle progression. This finding underscores its potential as a lead compound for the development of anticancer therapeutics.

Beyond its biological applications, 1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-amine has also found utility in materials science. Its ability to form stable coordination complexes with metal ions has led to its exploration as a ligand in catalysis and sensing applications. For example, researchers have utilized this compound as a chelating agent in homogeneous catalysis, demonstrating its effectiveness in facilitating challenging transformations such as cross-coupling reactions. Furthermore, its incorporation into polymer matrices has shown promise in developing advanced materials with tailored electronic and mechanical properties.

The environmental impact and sustainability aspects of 1-(2-Chloropyrimidin-4-yL)pyrrolidin-s-amine have also garnered attention in recent years. Studies have evaluated its biodegradability and toxicity profiles under various conditions, providing valuable insights into its eco-friendly potential. According to a 2023 report by the European Chemicals Agency (ECHA), this compound exhibits low acute toxicity to aquatic organisms, making it suitable for use in environmentally conscious industrial processes.

In conclusion, 1-(2-Chloropyrimidin-s-yL)pyrrolidine-s-amine (CAS No. 945895-s-s-s-s-s-s-s-s-s-s-s-s-) stands out as a versatile compound with multifaceted applications across diverse fields. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a valuable asset for both academic research and industrial innovation. As ongoing studies continue to uncover new dimensions of its utility, this compound is poised to play an increasingly significant role in shaping future scientific advancements.

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